Tenaxin I

Description

Structure

3D Structure

Properties

IUPAC Name |

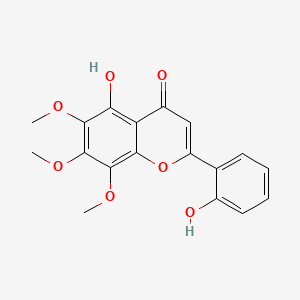

5-hydroxy-2-(2-hydroxyphenyl)-6,7,8-trimethoxychromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O7/c1-22-16-14(21)13-11(20)8-12(9-6-4-5-7-10(9)19)25-15(13)17(23-2)18(16)24-3/h4-8,19,21H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCKBVAGWPBRRQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1O)C(=O)C=C(O2)C3=CC=CC=C3O)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20235973 | |

| Record name | 4H-1-Benzopyran-4-one, 5-hydroxy-2-(2-hydroxyphenyl)-6,7,8-trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20235973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86926-52-5 | |

| Record name | Tenaxin I | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086926525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-1-Benzopyran-4-one, 5-hydroxy-2-(2-hydroxyphenyl)-6,7,8-trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20235973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical Structure and Properties of Tenaxin I

An In-Depth Technical Guide to Tenaxin I for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the chemical properties, biological activity, and relevant experimental methodologies for the flavonoid this compound. This document is intended for researchers, scientists, and professionals in the field of drug development.

This compound is a flavonoid, specifically a flavone, that has been isolated from plant sources such as Radix Scutellariae (Scutellaria baicalensis) and Lagochilus leiacanthus.[1][2][3] Its chemical structure is characterized by a 2-phenylchromen-4-one backbone with multiple hydroxyl and methoxy substitutions.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 5-hydroxy-2-(2-hydroxyphenyl)-6,7,8-trimethoxychromen-4-one | [4] |

| Molecular Formula | C18H16O7 | [1][4] |

| Molecular Weight | 344.32 g/mol | [1] |

| SMILES | COC1=C(C(=C2C(=C1O)C(=O)C=C(O2)C3=CC=CC=C3O)OC)OC | [1] |

| InChI | InChI=1S/C18H16O7/c1-22-16-14(21)13-11(20)8-12(9-6-4-5-7-10(9)19)25-15(13)17(23-2)18(16)24-3/h4-8,19,21H,1-3H3 | [4] |

| CAS Number | 86926-52-5 | [1] |

| Classification | Flavonoid, Flavone | [1] |

Biological Activity: Neuraminidase Inhibition

This compound has been identified as an inhibitor of neuraminidase, a key enzyme in the influenza virus life cycle.[1] Neuraminidase is responsible for cleaving sialic acid residues on the surface of host cells, which allows for the release of newly formed viral particles. Inhibition of this enzyme can therefore prevent the spread of the virus.

Experimental Protocols

Extraction and Isolation of Flavonoids from Scutellaria baicalensis

The following is a representative protocol for the extraction of flavonoids from the roots of Scutellaria baicalensis, from which this compound can be isolated. This protocol is a synthesis of methodologies described in the literature.[2][3][4][5]

Materials:

-

Dried roots of Scutellaria baicalensis

-

Ethanol (various concentrations, e.g., 50-70%)

-

Deionized water

-

Grinder or mill

-

Reflux extraction apparatus or ultrasonic bath

-

Filter paper or vacuum filtration system

-

Rotary evaporator

-

Chromatography columns (e.g., silica gel, Sephadex)

-

Solvents for chromatography (e.g., hexane, ethyl acetate, methanol)

Protocol:

-

Sample Preparation:

-

Grind the dried roots of Scutellaria baicalensis into a fine powder.

-

Dry the powder in an oven at 60°C to a constant weight to remove residual moisture.

-

-

Extraction:

-

Solvent Selection: Prepare an aqueous ethanol solution (e.g., 60% ethanol).

-

Solid-to-Liquid Ratio: Mix the powdered root with the extraction solvent at a ratio of 1:20 to 1:40 (g/mL).

-

Extraction Method:

-

Reflux Extraction: Place the mixture in a round-bottom flask and perform reflux extraction at approximately 60-70°C for 2-3 hours.

-

Ultrasonic-Assisted Extraction (UAE): Alternatively, place the mixture in an ultrasonic bath and sonicate for 20-30 minutes at a controlled temperature.

-

-

Filtration: After extraction, cool the mixture and filter it through filter paper or a vacuum filtration system to separate the extract from the solid plant material.

-

-

Concentration:

-

Concentrate the filtered extract using a rotary evaporator under reduced pressure to remove the ethanol.

-

The resulting aqueous concentrate can be used for further purification.

-

-

Purification (Column Chromatography):

-

Initial Fractionation: The crude extract can be subjected to column chromatography on silica gel. A step gradient of solvents with increasing polarity (e.g., starting with n-hexane, then mixtures of hexane and ethyl acetate, followed by ethyl acetate and methanol) is used to elute different fractions.

-

Further Purification: Fractions containing flavonoids of interest can be further purified using repeated column chromatography, possibly with different stationary phases like Sephadex LH-20, to isolate individual compounds like this compound.

-

Monitoring: The composition of the fractions is typically monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Neuraminidase Inhibition Assay

The following is a general protocol for a fluorescence-based neuraminidase inhibition assay, which can be used to determine the IC50 value of this compound. This protocol is based on the use of the fluorogenic substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[6][7]

Materials:

-

Influenza virus neuraminidase

-

This compound (or other test compounds)

-

MUNANA substrate

-

Assay buffer (e.g., MES buffer with CaCl2, pH 6.5)

-

Stop solution (e.g., NaOH)

-

96-well black microplates

-

Fluorometer

Protocol:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the this compound stock solution in the assay buffer to obtain a range of test concentrations.

-

Prepare a solution of neuraminidase in the assay buffer. The optimal concentration of the enzyme should be determined in preliminary experiments.

-

Prepare a solution of MUNANA in the assay buffer.

-

-

Assay Procedure:

-

In a 96-well black microplate, add the following to each well:

-

A fixed volume of the neuraminidase solution.

-

A corresponding volume of each dilution of this compound or a positive control (e.g., zanamivir). For the negative control wells, add the assay buffer instead of an inhibitor.

-

-

Incubate the plate at 37°C for 30-60 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding a fixed volume of the MUNANA substrate to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

-

Measurement:

-

Stop the reaction by adding a stop solution (e.g., NaOH).

-

Measure the fluorescence intensity in each well using a fluorometer with an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 450 nm.

-

-

Data Analysis:

-

Calculate the percentage of neuraminidase inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Fluorescence of test sample / Fluorescence of negative control)] * 100

-

Plot the percentage inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.

-

Signaling and Biosynthetic Pathways

Biosynthesis of Flavonoid Precursors in Scutellaria baicalensis

This compound is a methoxylated flavone. Its biosynthesis in Scutellaria baicalensis follows the flavonoid biosynthesis pathway. The diagram below illustrates the general pathway leading to the core flavonoid structures that are precursors to this compound.

Caption: Flavonoid biosynthesis pathways in Scutellaria baicalensis.

Proposed Mechanism of Neuraminidase Inhibition

The specific signaling pathways modulated by this compound are not extensively detailed in the available literature. However, the mechanism of action for flavonoid-based neuraminidase inhibitors generally involves the binding of the flavonoid to the active site of the neuraminidase enzyme. This binding prevents the natural substrate, sialic acid, from accessing the active site, thereby inhibiting the enzyme's function. The logical relationship is depicted below.

Caption: Proposed mechanism of neuraminidase inhibition by this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. iac.iacademic.info [iac.iacademic.info]

- 3. Extraction of Flavonoids from Scutellariae Radix using Ultrasound-Assisted Deep Eutectic Solvents and Evaluation of Their Anti-Inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Optimization of the extraction of total flavonoids from Scutellaria baicalensis Georgi using the response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Screening of neuraminidase inhibitory activities of some medicinal plants traditionally used in Lingnan Chinese medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

Tenaxin I: A Flavonoid from Scutellaria baicalensis - A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tenaxin I, a flavonoid isolated from the roots of Scutellaria baicalensis (Baikal skullcap), has been identified as a compound of interest with potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, including its chemical properties, and discusses the broader context of the bioactive flavonoids found in Scutellaria baicalensis. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this document also presents relevant data for other well-studied flavonoids from the same plant, such as baicalein and baicalin, to serve as a comparative reference. Detailed experimental protocols for the isolation, characterization, and biological evaluation of flavonoids are provided, alongside visualizations of key signaling pathways potentially modulated by these compounds.

Introduction

Scutellaria baicalensis, a perennial herb native to East Asia, has a long history of use in traditional medicine for treating a variety of ailments, including fever, inflammation, and infections.[1] The medicinal properties of its roots, known as Radix Scutellariae, are largely attributed to a rich composition of flavonoids. Among these is this compound, a flavone with a molecular formula of C₁₈H₁₆O₇ and a molecular weight of 344.32 g/mol .[2] Its systematic IUPAC name is 5-hydroxy-2-(2-hydroxyphenyl)-6,7,8-trimethoxychromen-4-one. While this compound has been noted for its neuraminidase inhibitory activity, specific quantitative data on its biological effects are scarce in the available literature.[2] This guide aims to consolidate the existing knowledge on this compound and provide a framework for its further investigation by presenting methodologies and comparative data from related flavonoids.

Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 5-hydroxy-2-(2-hydroxyphenyl)-6,7,8-trimethoxychromen-4-one | |

| Molecular Formula | C₁₈H₁₆O₇ | [2] |

| Molecular Weight | 344.32 g/mol | [2] |

| CAS Number | 86926-52-5 | [2] |

| Canonical SMILES | COC1=C(C(=C2C(=C1O)C(=O)C=C(O2)C3=CC=CC=C3O)OC)OC |

Biological Activities and Quantitative Data

Note: The following data are for baicalein and baicalin, not this compound, and are presented for comparative purposes.

| Flavonoid | Target/Assay | Cell Line/Virus Strain | IC₅₀ Value | Reference |

| Baicalein | Neuraminidase Inhibition | Pandemic 2009 H1N1 | 0.181 - 0.526 µM | [3] |

| Baicalin | Neuraminidase Inhibition | Influenza A/FM1/1/47 (H1N1) | 52.3 µg/ml | [4] |

| Baicalin | Neuraminidase Inhibition | Influenza A/Beijing/32/92 (H3N2) | 85.8 µg/ml | [4] |

| Baicalein | Plaque Reduction Assay | Pandemic 2009 H1N1 | 0.018 µM | [3] |

| Baicalein | Plaque Reduction Assay | Seasonal 2007 H1N1 | 0.020 µM | [3] |

| Flavonoid | Cell Line | IC₅₀ Value (µM) | Reference |

| Baicalein | Most tested cancer cell lines | 10–50 µM | [5] |

| Baicalin | Most tested cancer cell lines | 10–50 µM | [5] |

Experimental Protocols

Extraction and Isolation of Flavonoids from Scutellaria baicalensis

While a specific protocol for this compound is not detailed in the literature, general methods for flavonoid extraction and isolation from Scutellaria baicalensis can be adapted. High-speed counter-current chromatography (HSCCC) is a particularly effective technique.[6][7][8]

Objective: To extract and isolate this compound and other flavonoids from the dried roots of Scutellaria baicalensis.

Materials:

-

Dried roots of Scutellaria baicalensis

-

Methanol, Ethanol, n-Hexane, Ethyl acetate, n-Butanol, Water (all HPLC grade)

-

Silica gel for column chromatography

-

HSCCC instrument

-

Rotary evaporator

-

HPLC system for analysis

Protocol:

-

Extraction:

-

Grind the dried roots of Scutellaria baicalensis to a fine powder.

-

Extract the powder with 70% methanol-water solution at room temperature with agitation for 24 hours.[9]

-

Filter the extract and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Fractionation (Optional):

-

Isolation by High-Speed Counter-Current Chromatography (HSCCC):

-

Prepare a two-phase solvent system. A common system for flavonoid separation is n-hexane-ethyl acetate-n-butanol-water (e.g., in a 1:1:8:10 v/v/v/v ratio).[7]

-

Dissolve the crude extract or the enriched fraction in a suitable volume of the solvent system.

-

Perform HSCCC separation according to the instrument's operating manual, collecting fractions at regular intervals.

-

Monitor the fractions by thin-layer chromatography (TLC) or HPLC to identify those containing the target compounds.

-

-

Purification and Identification:

-

Pool the fractions containing the compound of interest and concentrate them.

-

Further purify the compound using preparative HPLC if necessary.

-

Characterize the purified compound using spectroscopic methods such as NMR (¹H and ¹³C), Mass Spectrometry (MS), and UV-Vis spectroscopy to confirm its identity as this compound.

-

Neuraminidase Inhibition Assay

This fluorescence-based assay is commonly used to screen for neuraminidase inhibitors.[11][12][13]

Objective: To determine the in vitro inhibitory activity of this compound against influenza virus neuraminidase.

Materials:

-

Purified this compound

-

Influenza virus neuraminidase

-

2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

-

Assay buffer (e.g., MES buffer with CaCl₂)

-

Stop solution (e.g., NaOH in ethanol)

-

96-well black microplates

-

Fluorometer

Protocol:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO and make serial dilutions in assay buffer.

-

Dilute the neuraminidase enzyme to an appropriate working concentration in assay buffer.

-

Prepare the MUNANA substrate solution in assay buffer.

-

-

Assay Procedure:

-

Add 50 µL of the serially diluted this compound to the wells of a 96-well plate. Include a positive control (known inhibitor, e.g., Oseltamivir) and a negative control (assay buffer with DMSO).

-

Add 50 µL of the diluted neuraminidase enzyme to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Initiate the reaction by adding 50 µL of the MUNANA substrate solution to each well.

-

Incubate the plate at 37°C for 60 minutes.

-

Stop the reaction by adding 100 µL of the stop solution to each well.

-

-

Data Analysis:

-

Measure the fluorescence of the product (4-methylumbelliferone) using a fluorometer with an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.

-

Calculate the percentage of inhibition for each concentration of this compound compared to the control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.[11][14]

Objective: To evaluate the cytotoxic effect of this compound on cancer cell lines.

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

-

Treatment:

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

-

Incubate the plate for 24-72 hours.

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

-

Solubilization and Measurement:

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the compound concentration.

-

Anti-inflammatory Assay (Nitric Oxide Inhibition in RAW 264.7 Macrophages)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[15][16][17][18]

Objective: To assess the anti-inflammatory potential of this compound by measuring its effect on NO production in RAW 264.7 cells.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Cell culture medium (DMEM) with FBS

-

This compound

-

Lipopolysaccharide (LPS)

-

Griess reagent

-

96-well cell culture plates

-

Microplate reader

Protocol:

-

Cell Seeding and Treatment:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.

-

-

Nitric Oxide Measurement:

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess reagent to each supernatant sample.

-

Incubate at room temperature for 10-15 minutes.

-

-

Data Analysis:

-

Measure the absorbance at 540 nm.

-

Calculate the percentage of NO inhibition for each concentration of this compound compared to the LPS-only treated cells.

-

Determine the IC₅₀ value for NO inhibition.

-

A parallel MTT assay should be performed to ensure that the observed inhibition of NO is not due to cytotoxicity.

-

Potential Signaling Pathways

Flavonoids are known to exert their biological effects by modulating various intracellular signaling pathways. While the specific pathways affected by this compound have not been elucidated, the following are key pathways often implicated in the anti-inflammatory and anticancer activities of flavonoids.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Inhibition of this pathway by flavonoids can lead to a reduction in the expression of pro-inflammatory genes.[19]

References

- 1. The Anticancer Properties of Tanshinones and the Pharmacological Effects of Their Active Ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Baicalein, Ethyl Acetate, and Chloroform Extracts of Scutellaria baicalensis Inhibit the Neuraminidase Activity of Pandemic 2009 H1N1 and Seasonal Influenza A Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibitory Activity of Scutellaria baicalensis Flavonoids against Tick-Borne Encephalitis Virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pinellinutraceuticals.com [pinellinutraceuticals.com]

- 6. High-speed countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Separation and purification of anthocyanins by high-speed countercurrent chromatography and screening for antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. High-speed counter-current chromatography assisted preparative isolation of bioactive compounds from stem bark of Juglans mandshurica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antiviral activity of baicalin against influenza A (H1N1/H3N2) virus in cell culture and in mice and its inhibition of neuraminidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Baicalein, Ethyl Acetate, and Chloroform Extracts of Scutellaria baicalensis Inhibit the Neuraminidase Activity of Pandemic 2009 H1N1 and Seasonal Influenza A Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 15. Flavonoids Identified from Korean Scutellaria baicalensis Georgi Inhibit Inflammatory Signaling by Suppressing Activation of NF-κB and MAPK in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. High-Speed Counter-Current Chromatography in Separation and Identification of Saponins from Beta vulgaris L. Cultivar Red Sphere [journal.pan.olsztyn.pl]

Tenaxin I: A Technical Guide to Its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenaxin I is a flavonoid, specifically a flavone, that has garnered interest within the scientific community for its potential biological activities. Its chemical name is 5-hydroxy-2-(2-hydroxyphenyl)-6,7,8-trimethoxychromen-4-one, and it possesses the molecular formula C18H16O7.[1] This document provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its known biological activities, with a focus on its role as a neuraminidase inhibitor.

Natural Sources

This compound has been identified in several plant species, primarily belonging to the Lamiaceae family. The most well-documented sources are:

-

Scutellaria baicalensis Georgi (Baikal Skullcap): The dried root of this plant, known as Radix Scutellariae, is a common component in traditional Chinese medicine.[1][2] It is a rich source of various flavonoids, including this compound.

-

Lagochilus leiacanthus : This species, also a member of the Lamiaceae family, has been reported to contain this compound.[1][3]

While also reported in Medicago truncatula, the most extensive research on isolation has been in the context of Scutellaria baicalensis.

Isolation and Purification of this compound

The isolation of this compound from its natural sources involves a multi-step process of extraction followed by chromatographic purification. While a specific protocol with quantitative yields for this compound is not extensively detailed in a single publication, a composite methodology can be constructed based on established techniques for separating flavonoids from Scutellaria baicalensis.

Experimental Protocol: Extraction and Preliminary Purification

This protocol outlines a general procedure for the extraction of a flavonoid-rich fraction from Scutellaria baicalensis roots.

-

Plant Material Preparation:

-

Obtain dried roots of Scutellaria baicalensis.

-

Grind the roots into a fine powder to increase the surface area for extraction.

-

-

Solvent Extraction:

-

Maceration/Soxhlet Extraction:

-

Suspend the powdered root material in methanol or a methanol-water mixture (e.g., 70:30 v/v).[4] A solid-to-solvent ratio of 1:10 to 1:20 (w/v) is typically used.

-

For maceration, allow the mixture to stand at room temperature for 24-48 hours with occasional agitation.

-

For Soxhlet extraction, perform the extraction for 4-6 hours.

-

-

Ultrasonic-Assisted Extraction (UAE):

-

Suspend the powdered root material in the chosen solvent.

-

Subject the mixture to ultrasonication at a controlled temperature (e.g., 40-50°C) for 30-60 minutes.

-

-

-

Filtration and Concentration:

-

Filter the extract through cheesecloth or filter paper to remove solid plant material.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Liquid-Liquid Partitioning:

-

Dissolve the crude extract in water.

-

Perform successive extractions with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to partition compounds based on their polarity. Flavonoids like this compound are typically enriched in the ethyl acetate and n-butanol fractions.

-

Experimental Protocol: Chromatographic Purification

The flavonoid-rich fractions are then subjected to chromatographic techniques for the isolation of pure this compound.

-

Column Chromatography:

-

Pack a glass column with a suitable stationary phase, such as silica gel or polyamide resin.

-

Apply the concentrated flavonoid-rich fraction to the top of the column.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., chloroform) and gradually increasing the polarity with a more polar solvent (e.g., methanol).

-

Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

-

High-Performance Liquid Chromatography (HPLC):

-

Stationary Phase: A reversed-phase C18 column is commonly used for flavonoid separation.

-

Mobile Phase: A gradient elution system is typically employed, consisting of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength of around 280 nm is suitable for flavonoids.

-

Inject the partially purified fractions and collect the peak corresponding to this compound based on its retention time, which would be determined using a standard if available, or through subsequent structural elucidation.

-

-

High-Speed Counter-Current Chromatography (HSCCC):

-

HSCCC is a liquid-liquid partition chromatography technique that avoids solid supports, thus minimizing irreversible adsorption of the sample.

-

A suitable two-phase solvent system is selected. For flavonoids from S. baicalensis, systems like n-hexane-ethyl acetate-n-butanol-water have been successfully used.[2]

-

The crude or partially purified extract is introduced into the rotating coil, and the separation occurs based on the differential partitioning of the components between the two liquid phases.

-

Fractions are collected and analyzed by HPLC to determine the purity of this compound.

-

Quantitative Data

| Parameter | Representative Value | Source/Method |

| Crude Extract Yield | 10 - 20% (w/w of dried root) | Methanol Extraction |

| Purity after HSCCC | > 95% | High-Speed Counter-Current Chromatography[2] |

| Recovery from HSCCC | > 90% | High-Speed Counter-Current Chromatography[2] |

Note: These values are based on the reported yields and purities for major flavonoids like baicalein and wogonin from S. baicalensis and should be considered as estimates for this compound.

Biological Activity: Neuraminidase Inhibition

This compound has been identified as a neuraminidase inhibitor.[5] Neuraminidase is a crucial enzyme for the replication of influenza viruses, as it facilitates the release of newly formed virus particles from infected host cells. By inhibiting this enzyme, the spread of the virus can be impeded.

Mechanism of Neuraminidase Inhibition by Flavonoids

The inhibitory action of flavonoids, including this compound, on neuraminidase is believed to occur through the following mechanism:

-

Binding to the Active Site: Flavonoids can bind to the active site of the neuraminidase enzyme. This binding is often facilitated by interactions between the hydroxyl groups of the flavonoid and the amino acid residues within the enzyme's active site.

-

Competitive Inhibition: This binding is typically competitive, meaning the flavonoid competes with the natural substrate of the enzyme (sialic acid) for the active site.

-

Conformational Change: The binding of the flavonoid may induce a conformational change in the enzyme, rendering it inactive.

The following diagram illustrates the general mechanism of influenza virus release and its inhibition by a flavonoid like this compound.

Experimental Workflow and Logic Diagrams

Workflow for Isolation and Purification of this compound

The following diagram outlines the logical workflow for the isolation and purification of this compound from its natural source.

Conclusion

This compound is a naturally occurring flavonoid with potential therapeutic applications, notably as a neuraminidase inhibitor. Its primary natural sources are the roots of Scutellaria baicalensis and the plant Lagochilus leiacanthus. The isolation and purification of this compound can be achieved through a systematic process of solvent extraction followed by various chromatographic techniques, including column chromatography, HPLC, and HSCCC. While further research is needed to fully elucidate its pharmacological profile and to optimize isolation protocols for commercial-scale production, this compound represents a promising lead compound for the development of novel antiviral agents. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring the potential of this compound.

References

- 1. scilit.com [scilit.com]

- 2. Isolation and purification of baicalein, wogonin and oroxylin A from the medicinal plant Scutellaria baicalensis by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Extraction and Bioactivity Analysis of Major Flavones Compounds from Scutellaria baicalensis Using In Vitro Assay and Online Screening HPLC-ABTS System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Combining Molecular Docking and Molecular Dynamics to Predict the Binding Modes of Flavonoid Derivatives with the Neuraminidase of the 2009 H1N1 Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]

Tenaxin I: Unraveling the Biological Potential of a Scutellaria Flavonoid

For Immediate Release

Shanghai, China – November 21, 2025 – While extensive research has illuminated the diverse pharmacological activities of flavonoids derived from the medicinal plant Scutellaria baicalensis Georgi, the specific biological profile of one of its constituents, Tenaxin I, remains largely uncharacterized in publicly available scientific literature. This technical guide serves to consolidate the current understanding of this compound's anticipated biological activities based on its classification as a flavonoid and its origin, while highlighting the significant gaps in quantitative and mechanistic data that are crucial for drug development professionals and researchers.

Anticipated Biological Activities of this compound

Based on the known properties of flavonoids from Scutellaria baicalensis, this compound is hypothesized to possess the following activities:

-

Anti-inflammatory Activity: Flavonoids from Scutellaria baicalensis, such as baicalein and wogonin, are known to exert potent anti-inflammatory effects.[1][2][3] The proposed mechanisms often involve the modulation of key signaling pathways implicated in the inflammatory response.

-

Antimicrobial Activity: Many flavonoids exhibit antimicrobial properties against a range of pathogens.[4][5] The therapeutic potential of Scutellaria extracts is, in part, attributed to the antibacterial and antiviral effects of its flavonoid constituents.[4]

-

Neuraminidase Inhibitory Activity: Some flavonoids have been identified as inhibitors of viral neuraminidase, a key enzyme for the release and spread of influenza viruses.[6] This suggests a potential antiviral application for flavonoids like this compound.

Gaps in Current Knowledge

Despite the promising profile of related compounds, a thorough review of scientific databases reveals a significant lack of specific experimental data for this compound. To advance the research and development of this compound as a potential therapeutic agent, the following areas require dedicated investigation:

-

Quantitative Biological Data: There is a critical need for studies to determine the specific efficacy of this compound. This includes establishing IC50 values for its anti-inflammatory and neuraminidase inhibitory activities, and MIC values for its antimicrobial effects against various microbial strains.

-

Detailed Experimental Protocols: To ensure reproducibility and facilitate further research, detailed methodologies for the isolation, purification, and biological evaluation of this compound are required.

-

Mechanistic Studies and Signaling Pathways: Elucidation of the specific molecular mechanisms and signaling pathways modulated by this compound is essential to understand its mode of action and to identify potential therapeutic targets.

Potential Signaling Pathways for Investigation

Given the known mechanisms of other flavonoids, future research into this compound could focus on its potential interaction with the following signaling pathways:

-

NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[7][8][9][10] Many flavonoids exert their anti-inflammatory effects by inhibiting NF-κB activation. Investigating the effect of this compound on this pathway could provide insights into its anti-inflammatory potential.

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

-

PI3K/Akt Signaling Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is implicated in various diseases, including cancer and inflammatory disorders.[11][12][13] Flavonoids have been shown to modulate this pathway, suggesting a similar potential for this compound.

Caption: Potential modulation of the PI3K/Akt signaling pathway by this compound.

Conclusion

This compound represents an unexplored component of Scutellaria baicalensis with potential therapeutic value. However, the current lack of specific quantitative and mechanistic data severely limits its development. This guide underscores the urgent need for focused research to isolate this compound, quantify its biological activities through standardized assays, and elucidate its molecular mechanisms of action. Such efforts are paramount to unlocking the full therapeutic potential of this promising natural compound.

Contact: [Insert Contact Information for Research Inquiries]

References

- 1. researchgate.net [researchgate.net]

- 2. A miniaturized assay for influenza neuraminidase‐inhibiting antibodies utilizing reverse genetics‐derived antigens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of Three Influenza Neuraminidase Inhibition Assays for Use in a Public Health Laboratory Setting During the 2011–2012 Influenza Season - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. Advances in Flavonoid Research: Sources, Biological Activities, and Developmental Prospectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Evaluation of Selective Survivin Inhibitors Derived from the MX-106 Hydroxyquinoline Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Minimum inhibitory concentrations and resistance for selected antimicrobial agents (including imipenem, linezolid and tigecycline) of bacteria obtained from eye infections - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Evaluation of Neuraminidase Enzyme Assays Using Different Substrates To Measure Susceptibility of Influenza Virus Clinical Isolates to Neuraminidase Inhibitors: Report of the Neuraminidase Inhibitor Susceptibility Network - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of baicalein derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 13. Synthesis and biological evaluation of thiosemicarbazone-based antibody–drug conjugates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

In-Depth Technical Guide: Tenaxin I - Mechanism of Action as a Neuraminidase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tenaxin I, a flavonoid identified as 5,2'-Dihydroxy-6,7,8-trimethoxyflavone, has emerged as a potential neuraminidase inhibitor from the traditional medicinal plant Scutellaria baicalensis (Radix Scutellariae). This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action against influenza virus neuraminidase. While research is ongoing, initial studies have identified its inhibitory activity, paving the way for further investigation into its therapeutic potential. This document summarizes the available data on its inhibitory effects, details the experimental methodologies used for its characterization, and visualizes the pertinent biochemical pathways and experimental workflows.

Introduction to this compound and Neuraminidase Inhibition

Influenza viruses remain a significant global health threat, necessitating the continued development of novel antiviral agents. One of the key targets for anti-influenza drug design is the viral surface glycoprotein neuraminidase (NA).[1] Neuraminidase plays a crucial role in the viral life cycle by cleaving sialic acid residues from host cell receptors and newly formed virions, which facilitates the release of progeny viruses from infected cells and prevents their aggregation.[1] Inhibition of neuraminidase activity is a clinically validated strategy for the treatment and prophylaxis of influenza infections.

This compound is a naturally occurring flavonoid isolated from the roots of Scutellaria baicalensis, a plant with a long history of use in traditional medicine for treating various ailments, including respiratory infections.[1][2] Recent studies have focused on the antiviral properties of compounds derived from this plant, leading to the identification of this compound as a molecule with neuraminidase inhibitory activity.[3]

Quantitative Data on Neuraminidase Inhibition

A pivotal study by Liu et al. (2017) systematically screened 26 compounds from Radix Scutellariae for their ability to inhibit neuraminidase.[3] While this study confirmed that this compound possesses neuraminidase inhibitory activity, specific quantitative data such as the 50% inhibitory concentration (IC50) or the inhibition constant (Ki) for this compound were not reported in the primary publication. The study did, however, provide IC50 values for nine other compounds from the same plant, demonstrating the potential of its chemical constituents as neuraminidase inhibitors. The primary compounds identified with significant inhibitory activity in this study were baicalin, baicalein, wogonoside, and wogonin.[3]

Table 1: Neuraminidase Inhibitory Activity of Selected Compounds from Scutellaria baicalensis

| Compound | IC50 (μg/mL) |

| Scutellarin | 321.8 ± 62.8 |

| Scutellarein | 664.5 ± 26.2 |

| Baicalin | 267.3 ± 37.8 |

| Chrysin-7-O-glucuronide | 493.6 ± 64.2 |

| Wogonoside | 428.3 ± 18.9 |

| Baicalein | 397.7 ± 9.91 |

| Wogonin | 331.1 ± 49.4 |

| Chrysin | 402.80 ± 67.8 |

| Oroxylin A | > 1000 |

Data extracted from Liu et al. (2017).[3] IC50 values represent the concentration of the compound required to inhibit 50% of the neuraminidase activity. Further research is required to determine the specific IC50 value for this compound.

Experimental Protocols

The following section details the methodologies employed in the identification and characterization of neuraminidase inhibitors from Scutellaria baicalensis, as described by Liu et al. (2017), which is the foundational study identifying this compound's activity.[3]

Compound Identification and Isolation

An activity-integrated screening method utilizing Ultra Performance Liquid Chromatography coupled with a diode-array detector, auto-fraction collector, and time-of-flight mass spectrometry (UPLC-DAD-FC/Q-TOF-MS) was employed to separate, identify, and quantify potential neuraminidase inhibitors from the extract of Radix Scutellariae.[3]

Neuraminidase Inhibition Assay

The inhibitory activity of the isolated compounds against neuraminidase was determined using a fluorometric assay.

-

Enzyme Source: Influenza virus neuraminidase.

-

Substrate: 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). MUNANA is a fluorogenic substrate that, when cleaved by neuraminidase, releases the fluorescent product 4-methylumbelliferone.

-

Procedure:

-

The test compounds (including this compound containing fractions) were incubated with the neuraminidase enzyme in a suitable buffer.

-

The enzymatic reaction was initiated by the addition of the MUNANA substrate.

-

The reaction mixture was incubated at 37°C.

-

The fluorescence of the product, 4-methylumbelliferone, was measured at an excitation wavelength of 365 nm and an emission wavelength of 450 nm.

-

The percentage of inhibition was calculated by comparing the fluorescence intensity in the presence of the inhibitor to that of a control without the inhibitor.

-

IC50 values were determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Mechanism of Action and Binding Interaction

The precise molecular mechanism by which this compound inhibits neuraminidase has not yet been fully elucidated. As a flavonoid, it is hypothesized to interact with the active site of the neuraminidase enzyme, thereby preventing the binding and cleavage of its natural substrate, sialic acid.

The active site of influenza neuraminidase is a highly conserved region composed of several key amino acid residues that are essential for its catalytic activity. These residues form a binding pocket that accommodates the sialic acid substrate. Neuraminidase inhibitors, such as the clinically approved drugs oseltamivir and zanamivir, are sialic acid analogs that are designed to bind with high affinity to this active site, effectively blocking its function.

While the specific interactions between this compound and the neuraminidase active site have not been determined experimentally or through molecular modeling studies, it is plausible that the hydroxyl and methoxy groups of the flavonoid structure of this compound form hydrogen bonds and other non-covalent interactions with the amino acid residues in the active site. Further research, including X-ray crystallography or computational docking studies, is necessary to delineate the exact binding mode of this compound.

Future Directions

The identification of this compound as a neuraminidase inhibitor presents a promising avenue for the development of new anti-influenza therapeutics. However, several key areas require further investigation:

-

Quantitative Inhibitory Potency: Determination of the precise IC50 and Ki values of purified this compound against various influenza A and B strains is essential to accurately assess its potency.

-

Mechanism of Action: Elucidation of the specific binding interactions between this compound and the neuraminidase active site through structural biology and computational modeling will provide a rational basis for lead optimization.

-

In Vitro and In Vivo Efficacy: Evaluation of the antiviral activity of this compound in cell culture models and in animal models of influenza infection is necessary to establish its therapeutic potential.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogs will help to identify the key structural features required for potent neuraminidase inhibition and to optimize its pharmacological properties.

Conclusion

This compound, a flavonoid from Scutellaria baicalensis, has been identified as a compound with neuraminidase inhibitory activity. While the current body of research is in its early stages, the initial findings suggest that this compound could serve as a valuable lead compound for the development of novel anti-influenza drugs. Further in-depth studies are imperative to fully characterize its mechanism of action, quantify its inhibitory potency, and evaluate its efficacy in preclinical models. This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the potential of this compound as a therapeutic agent against influenza.

References

- 1. An activity-integrated strategy of the identification, screening and determination of potential neuraminidase inhibitors from Radix Scutellariae | PLOS One [journals.plos.org]

- 2. A comprehensive review on phytochemistry, pharmacology, and flavonoid biosynthesis of Scutellaria baicalensis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An activity-integrated strategy of the identification, screening and determination of potential neuraminidase inhibitors from Radix Scutellariae - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Promise of Tenascin-C: A Technical Guide

A Note on Terminology: The initial query for "Tenaxin I" has been redirected to "Tenascin-C" (TNC). Scientific literature overwhelmingly points to Tenascin-C, an extracellular matrix glycoprotein, as a subject of extensive research for therapeutic applications. "this compound" is identified as a neuraminidase inhibitor derived from the plant Radix Scutellariae and does not align with the detailed request for information on complex biological pathways and experimental data. This guide will, therefore, focus exclusively on the potential therapeutic applications of Tenascin-C.

Tenascin-C is a large, hexameric glycoprotein of the extracellular matrix that is highly expressed during embryonic development, tissue remodeling, and in pathological conditions such as cancer, chronic inflammation, and fibrosis. Its expression in healthy adult tissues is typically low, making it an attractive target for therapeutic intervention. This technical guide provides an in-depth overview of the potential therapeutic applications of Tenascin-C, with a focus on oncology, wound healing, and nerve regeneration. It includes quantitative data from key studies, detailed experimental protocols, and visualizations of the core signaling pathways involved.

Therapeutic Applications and Quantitative Data

The therapeutic potential of Tenascin-C is being explored in several key areas. The following tables summarize quantitative data from preclinical and clinical studies, highlighting the impact of targeting or modulating Tenascin-C expression and function.

Oncology

Tenascin-C is overexpressed in the stroma of many solid tumors, where it promotes tumor growth, invasion, and metastasis. This has made it a prime target for cancer therapies.

| Therapeutic Strategy | Cancer Type | Model | Key Quantitative Results | Reference(s) |

| Radioimmunotherapy | Glioblastoma | Mouse Xenograft (U87 cells) | SIP(F16) antibody selectively accumulated at the tumor site with 4.5% of the injected dose per gram (%ID/g) at 24 hours . Tumor-to-organ ratios were approximately 10:1 . | [1][2] |

| Antibody-Drug Conjugate (ADC) | Glioblastoma (orthotopic) | Mouse Xenograft | F16 antibody combined with Temozolomide resulted in 70% smaller tumors and prolonged survival from 3 to 6 months . In some cases, complete tumor remission was observed. | [3] |

| Antibody-Cytokine Fusion (F16-IL2) | Various Solid Tumors (Phase I/II Clinical Trial) | Human Patients | Anti-cancer activity was observed in 14 out of 19 patients in the Phase Ib study and in 9 out of 10 breast cancer patients in the Phase II part. | [3] |

| Targeted Drug Delivery | Pancreatic Cancer | Mouse Xenograft (BxPC-3 cells) | Following X-irradiation (30 Gy), tumor uptake of 111In-labeled anti-TNC antibody 3-6 significantly increased to 35% ID/g at day 1, compared to 15% ID/g in non-irradiated tumors. | [4] |

| Prognostic Marker | Esophageal Squamous Cell Carcinoma (ESCC) | Human Patients | High TNC expression was found in 48.77% of ESCC tissues versus 2% in normal tissues. The median overall survival for patients with high TNC was 31.4 months , significantly shorter than for those with low TNC. | [5] |

Wound Healing

Tenascin-C is transiently expressed during wound healing, where it plays a complex role in inflammation, cell migration, and matrix remodeling. Modulating its expression could offer therapeutic benefits, particularly in cases of abnormal scarring.

| Therapeutic Strategy | Condition | Model | Key Quantitative Results | Reference(s) |

| Gene Knockdown (siRNA) | Hypertrophic Scarring | Rabbit Ear Model | TNC knockdown led to a significant decrease in the expression of type I and type III collagen (p<0.001) and inhibited total collagen production (p<0.01). | [6][7] |

| Gene Knockout | Cutaneous Wound Healing | Mouse Model | While some studies show normal healing in TNC knockout mice, others indicate impaired healing under mechanical stress, with reduced fibronectin deposition. | [8][9] |

Nerve Regeneration

Tenascin-C is upregulated after nerve injury and appears to have a dual role in nerve regeneration, with some domains promoting and others inhibiting neurite outgrowth.

| Therapeutic Strategy | Condition | Model | Key Quantitative Results | Reference(s) |

| Gene Knockout | Spinal Cord Injury | Mouse Model | TNC-deficient mice showed impaired recovery of locomotor functions. At 6 and 12 weeks post-injury, the H/M ratios (a measure of reflex excitability) were significantly lower in TNC-deficient mice at high stimulation frequencies (p<0.05). | [10] |

| Peptide Mimetic | Neurite Outgrowth | In Vitro (Neurosphere culture) | A Tenascin-C mimetic peptide amphiphile nanofiber gel increased the length and number of neurites from differentiated neurons and enhanced cell migration out of neurospheres. | [11] |

| Exogenous Protein | Sciatic Nerve Injury | Rat Model | In vivo evidence showed that exogenous TNC protein enhanced Schwann cell migration and axonal regrowth. | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of Tenascin-C's therapeutic potential.

Murine Model of Cutaneous Wound Healing

This protocol describes the creation and assessment of full-thickness excisional wounds in mice to study the role of Tenascin-C in skin repair.

-

Animal Preparation:

-

Anesthetize adult mice (8-12 weeks old) using an approved protocol (e.g., intraperitoneal injection of ketamine/xylazine).

-

Shave the dorsal surface and disinfect the skin with 70% ethanol.

-

-

Wound Creation:

-

Lift a fold of the dorsal skin along the midline.

-

Create two to four full-thickness wounds on the back using a 5-6 mm diameter sterile biopsy punch, ensuring the excision extends through the panniculus carnosus. A piece of sterile cardboard can be placed under the skin fold to prevent injury to underlying tissues.

-

-

Wound Closure Monitoring:

-

Photograph the wounds at regular intervals (e.g., days 0, 3, 5, 7, 10, and 14) with a scale for calibration.

-

Measure the wound area using a digital caliper or image analysis software (e.g., ImageJ). The area can be calculated using the formula for an ellipse: Area = π × (d1/2) × (d2/2), where d1 and d2 are the major and minor diameters.

-

Calculate the percentage of wound closure relative to the initial wound area.

-

-

Tissue Collection and Analysis:

-

At predetermined time points, euthanize the mice and excise the entire wound, including a margin of surrounding healthy skin.

-

For histological analysis, fix the tissue in 4% paraformaldehyde, embed in paraffin, and section. Stain with Hematoxylin and Eosin (H&E) for general morphology or Masson's trichrome for collagen deposition.

-

For molecular analysis (RNA or protein), snap-freeze the tissue in liquid nitrogen and store at -80°C.

-

Sciatic Nerve Crush Injury Model in Mice

This protocol outlines the procedure for inducing a crush injury to the sciatic nerve in mice to evaluate the role of Tenascin-C in peripheral nerve regeneration.

-

Animal Preparation and Surgical Procedure:

-

Anesthetize the mouse as described previously.

-

Make a small incision in the skin of the thigh to expose the sciatic nerve.

-

Carefully separate the nerve from the surrounding connective tissue.

-

Induce a crush injury at a specific location (e.g., 10 mm proximal to the trifurcation) using fine forceps for a defined duration (e.g., 30 seconds).

-

-

Functional Recovery Assessment (Walking Track Analysis):

-

Pre- and post-operatively, assess the sciatic functional index (SFI).

-

Coat the mouse's hind paws with non-toxic ink and have it walk down a narrow track lined with paper.

-

Measure the print length (PL), toe spread (TS), and intermediate toe spread (ITS) for both the experimental (E) and normal (N) hindlimbs.

-

Calculate the SFI using the formula: SFI = -38.3 × [(EPL - NPL)/NPL] + 109.5 × [(ETS - NTS)/NTS] + 13.3 × [(EITS - NITS)/NITS] - 8.8. An SFI of 0 indicates normal function, while an SFI of -100 represents complete loss of function.

-

-

Histological and Morphological Analysis:

-

At the study's endpoint, harvest the sciatic nerves.

-

Fix the nerves in an appropriate fixative (e.g., glutaraldehyde) for electron microscopy or 4% PFA for light microscopy.

-

Embed, section, and stain the nerve tissue to assess axon regeneration, myelination, and overall nerve morphology.

-

Radioimmunotherapy Targeting Tenascin-C in a Mouse Tumor Model

This protocol details the methodology for evaluating the tumor-targeting efficacy of a radiolabeled anti-Tenascin-C antibody.

-

Tumor Model Development:

-

Subcutaneously inject a suspension of tumor cells (e.g., U87 human glioblastoma cells) into the flank of immunocompromised mice.

-

Allow the tumors to grow to a specified size (e.g., 100-200 mm³).

-

-

Radiolabeling of the Antibody:

-

Conjugate the anti-Tenascin-C antibody (e.g., F16) with a chelator (e.g., DOTA).

-

Radiolabel the conjugated antibody with a suitable radionuclide (e.g., Indium-111).

-

Purify the radiolabeled antibody to remove unincorporated radionuclide.

-

-

Biodistribution Study:

-

Inject a known amount of the radiolabeled antibody intravenously into the tumor-bearing mice.

-

At various time points (e.g., 1, 4, 24, 48 hours) post-injection, euthanize the mice.

-

Excise, weigh, and measure the radioactivity in the tumor and various organs (blood, liver, spleen, kidneys, etc.) using a gamma counter.

-

Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each sample.

-

Signaling Pathways

Tenascin-C exerts its diverse biological effects by interacting with several cell surface receptors and modulating key signaling pathways. The following diagrams, rendered in DOT language, illustrate these interactions.

Tenascin-C and Integrin Signaling

Tenascin-C can modulate cell adhesion, migration, and proliferation through its interaction with various integrins. This interaction influences the formation of focal adhesions and downstream signaling cascades.

Tenascin-C and Toll-Like Receptor 4 (TLR4) Signaling

As a damage-associated molecular pattern (DAMP), Tenascin-C can activate TLR4, leading to the production of pro-inflammatory cytokines. This pathway is crucial in inflammatory conditions and the tumor microenvironment.

Tenascin-C and Epidermal Growth Factor Receptor (EGFR) Signaling

The EGF-like repeats within the Tenascin-C molecule can act as low-affinity ligands for the EGFR, promoting cell survival and proliferation, particularly in the context of cancer.

Conclusion

Tenascin-C represents a highly promising, albeit complex, therapeutic target. Its restricted expression in healthy adult tissues and upregulation in various pathologies offer a window for targeted therapies. In oncology, Tenascin-C-targeted antibodies and antibody-drug conjugates have shown significant preclinical and early clinical promise. In regenerative medicine, a deeper understanding of the specific functions of its various domains could lead to novel approaches for improving wound healing and nerve repair. The continued elucidation of its intricate signaling pathways will be paramount in developing safe and effective Tenascin-C-based therapeutics for a range of diseases.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Tumor-targeting properties of novel antibodies specific to the large isoform of tenascin-C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tenascin-C: Exploitation and collateral damage in cancer management - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Proof of Concept Study for Increasing Tenascin-C-Targeted Drug Delivery to Tumors Previously Subjected to Therapy: X-Irradiation Increases Tumor Uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tenascin-C as a potential biomarker and therapeutic target for esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Role of Tenascin-C in Hypertrophic Scar Formation: Insights from Cell and Animal Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Skin wounds and severed nerves heal normally in mice lacking tenascin-C - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Skin wounds and severed nerves heal normally in mice lacking tenascin-C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Extracellular Matrix Glycoprotein Tenascin-C Is Beneficial for Spinal Cord Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A tenascin-C mimetic peptide amphiphile nanofiber gel promotes neurite outgrowth and cell migration of neurosphere-derived cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Fibroblast-derived tenascin-C promotes Schwann cell migration through β1-integrin dependent pathway during peripheral nerve regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolving Role of Marsdenia tenacissima in Medicine: From Traditional Use to Modern Pharmacology

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

A Note on "Tenaxin I": Initial inquiries into "this compound" in the context of traditional medicine may lead to some ambiguity. It is critical to distinguish that "this compound" is a flavonoid compound primarily isolated from plant species such as Scutellaria baicalensis. It is not a known constituent of Marsdenia tenacissima, and the therapeutic properties of the latter are attributed to its unique profile of C21 steroidal glycosides.

Traditional and Modern Clinical Applications

Phytochemistry: The C21 Steroidal Glycosides

To date, approximately 196 chemical compounds have been identified from Marsdenia tenacissima, with C21 steroids and their glycosides being the most prominent and pharmacologically active.[1] These compounds are characterized by a polyoxypregnane skeleton.

Table 1: Major C21 Steroidal Glycosides from Marsdenia tenacissima

| Compound Name | Molecular Formula | Source | Key Bioactivities |

| Tenacissoside C | - | Stems | Anti-leukemia |

| Marsdenoside H | - | Stems | Cytotoxic |

| Marsectohexol derivative 12 | - | Roots | Cytotoxic against A549 lung cancer cells |

| Marsdeoside J | - | Stems | Cytotoxic, NO production inhibition |

| 11α-O-benzoyl-12β-O-tigloyltenacigenin B | C42H52O10 | Stems | Cytotoxic against A549 cells |

| Marsdenoside C | - | Stems | Cytotoxic against K562 cells |

Pharmacological Activity and Mechanisms of Action

The extracts of Marsdenia tenacissima and its isolated C21 steroidal glycosides exhibit a broad range of pharmacological effects, most notably anti-tumor, anti-angiogenic, and immunomodulatory activities.[1][8]

Anti-Tumor Activity

The anti-cancer effects of Marsdenia tenacissima are multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[2] These effects are mediated through the modulation of several key signaling pathways.

The Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular Signal-Regulated Kinase (ERK) pathway, is a crucial regulator of cell proliferation and survival. Studies have shown that Marsdenia tenacissima extract (MTE) can inhibit the proliferation of human esophageal cancer cells by downregulating the expression of key proteins in the MAPK/ERK pathway.[9] This leads to G0/G1 cell cycle arrest and a subsequent decrease in tumor cell proliferation.

Caption: MTE-mediated inhibition of the MAPK/ERK pathway.

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) pathway is another critical signaling axis that governs cell growth, proliferation, and survival. Marsdenia tenacissima extract has been shown to suppress the proliferation and induce apoptosis in human ovarian cancer cells by inhibiting the activity of the PI3K/AKT/mTOR pathway.[10]

Caption: MTE-mediated inhibition of the PI3K/AKT/mTOR pathway.

Anti-Angiogenic Activity

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Marsdenia tenacissima extract has demonstrated potent anti-angiogenic properties by inhibiting the proliferation of human umbilical vein endothelial cells (HUVECs) and reducing the expression of pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF), Matrix Metalloproteinase-2 (MMP-2), and MMP-9.[11]

Quantitative Data on Bioactivity

Several studies have quantified the cytotoxic effects of Marsdenia tenacissima extracts and its isolated C21 steroidal glycosides against various cancer cell lines.

Table 2: In Vitro Cytotoxicity of Marsdenia tenacissima Compounds and Extracts

| Compound/Extract | Cell Line | Assay | Result (IC50) | Reference |

| Marsectohexol derivative 12 | A549 (Lung Cancer) | MTT Assay | 5.2 µM | [12][13][14][15] |

| Marsdeoside J | Various Human Cancer Lines | MTT Assay | 6.5 - 18.1 µM | [2][14] |

| Unnamed C21-steroid (Compound 3) | HepG2 (Liver Cancer) | MTT Assay | 15.81 - 22.88 µM | [16] |

| M. tenacissima Extract (MTE) | Endothelial Cells | MTT Assay | 11.91±0.24 µl/ml | [11] |

Experimental Protocols

Preparation of Marsdenia tenacissima Extract (MTE)

Caption: Workflow for the preparation of MTE.[17]

Cell Viability Assay (MTT Assay)

The cytotoxic effects of MTE and its isolated compounds are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide) assay.

Caption: General workflow for an MTT cell viability assay.

Conclusion and Future Directions

Marsdenia tenacissima represents a compelling example of a traditional medicine that has successfully transitioned into modern clinical use, particularly in oncology. Its rich content of C21 steroidal glycosides provides a strong foundation for its diverse pharmacological activities. The elucidation of its mechanisms of action, primarily through the modulation of key signaling pathways like MAPK/ERK and PI3K/AKT/mTOR, offers a scientific rationale for its therapeutic efficacy.

Despite the progress, there is a clear need for further research. The majority of studies have focused on the crude extract, and while some individual C21 steroids have been investigated, a comprehensive structure-activity relationship has yet to be established. Future research should prioritize:

-

Isolation and characterization of novel C21 steroidal glycosides.

-

In-depth mechanistic studies of individual compounds to identify the most potent and selective agents.

-

Pharmacokinetic and toxicological profiling of promising lead compounds.

By bridging the gap between traditional knowledge and modern scientific investigation, Marsdenia tenacissima and its bioactive constituents hold significant promise for the development of novel and effective therapeutic agents.

References

- 1. A Combined Phytochemistry and Network Pharmacology Approach to Reveal Potential Anti-NSCLC Effective Substances and Mechanisms in Marsdenia tenacissima (Roxb.) Moon (Stem) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Chinese Herbal Medicine (Xiaoaiping) Injections for Chemotherapy-Induced Thrombocytopenia: A Randomized, Controlled, Multicenter Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Xiaoaiping injection combined with chemotherapy for advanced gastric cancer: An updated systematic review and meta-analysis [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Efficacy and safety of Xiao-ai-ping injection add-on therapy to chemotherapy in patients with non-small cell lung cancer: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Efficacy and safety of Xiao-ai-ping injection add-on therapy to chemotherapy in patients with non-small cell lung cancer: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. botanyjournals.com [botanyjournals.com]

- 9. Frontiers | The Antitumor Activities of Marsdenia tenacissima [frontiersin.org]

- 10. Marsdenia Tenacissima Extract Inhibits Proliferation and Promotes Apoptosis in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Marsdenia tenacissima extract suppresses tumor growth and angiogenesis in A20 mouse lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. C21 steroids from the roots of Marsdenia tenacissima - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Nine undescribed C21-steroids with cytotoxic activity from the stems of Marsdenia tenacissima - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | Extract of Marsdenia tenacissima (Roxb.) Moon [Apocynaceae] Suppresses Hepatocellular Carcinoma by Inhibiting Angiogenesis [frontiersin.org]

In-Depth Technical Guide to Tenaxin I: Discovery, Bioactivity, and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tenaxin I, a polymethoxylated 4'-deoxyflavone isolated from the roots of the medicinal plant Scutellaria baicalensis Georgi, has emerged as a molecule of significant interest due to its notable biological activities. This technical guide provides a comprehensive overview of the discovery, history, and known biological functions of this compound, with a focus on its neuraminidase inhibitory and anticancer properties. Detailed experimental protocols for its isolation, purification, and bioactivity assessment are presented, alongside a summary of its quantitative biological data. Furthermore, this guide elucidates the biosynthetic pathway of this compound and explores its potential mechanisms of action, including the induction of apoptosis in cancer cells.

Discovery and History

This compound was identified as a natural flavonoid present in the roots of Scutellaria baicalensis (also known as Chinese skullcap or Huang-Qin), a plant with a long history of use in traditional Chinese medicine.[1][2][3] Its discovery is intrinsically linked to the extensive phytochemical analysis of Scutellaria baicalensis, which is rich in various flavonoids with diverse pharmacological activities.[4][5]

The elucidation of the biosynthetic pathway of this compound has provided insights into its natural production. It is synthesized in the plant roots through a series of enzymatic reactions involving two distinct types of O-methyltransferases (OMTs).[1][6][7][8] Specifically, the combined action of a Type II OMT (SbPFOMT5) and a Type I OMT (SbFOMT5) on a hydroxylated 4'-deoxyflavone precursor leads to the formation of this compound.[1][6][7][8] This semi-biosynthetic process has been replicated in yeast, confirming the roles of these key enzymes.[1][7]

Quantitative Bioactivity Data

This compound has demonstrated significant potential in two primary areas: as a neuraminidase inhibitor for antiviral applications and as a cytotoxic agent against cancer cells. The following tables summarize the available quantitative data for these activities.

| Biological Activity | Assay Details | Cell Line/Enzyme | IC50 Value | Reference |

| Neuraminidase Inhibition | Fluorometric Assay | Influenza Virus Neuraminidase | Data not publicly available in abstract | [9][10] |

| Biological Activity | Assay Details | Cell Line | IC50 Value | Reference |

| Cytotoxicity (Apoptosis Induction) | Not specified in abstract | A549 (Lung Carcinoma) | Stronger than baicalein | [1][8] |

| Cytotoxicity (Apoptosis Induction) | Not specified in abstract | SMMC-7721 (Hepatocellular Carcinoma) | Stronger than baicalein | [1][8] |

Note: Specific IC50 values from the primary literature by Liu et al. (2017) and Cui et al. (2021) were not available in the searched abstracts. Further access to the full-text articles is required for this specific data.

Experimental Protocols

Isolation and Purification of this compound from Scutellaria baicalensis

The isolation and purification of this compound from the dried roots of Scutellaria baicalensis typically involve chromatographic techniques. A general workflow is outlined below, based on established methods for flavonoid separation from this plant.

Experimental Workflow: Isolation and Purification

Caption: General workflow for the isolation and purification of this compound.

Methodology:

-

Extraction: Powdered, dried roots of Scutellaria baicalensis are extracted with a suitable organic solvent, such as a methanol-water mixture, to obtain a crude extract rich in flavonoids.[4]

-

Preliminary Separation: The crude extract is often subjected to preliminary separation techniques like solid-phase extraction to enrich the flavonoid fraction.

-

Chromatographic Purification: High-Speed Counter-Current Chromatography (HSCCC) is a highly effective method for separating flavonoids from Scutellaria baicalensis.[2][11] A two-phase solvent system is employed to achieve separation.

-

Fine Purification: Fractions containing this compound, identified by analytical techniques like HPLC, may require further purification using semi-preparative HPLC to achieve high purity.

-

Structural Confirmation: The identity and purity of the isolated this compound are confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Neuraminidase Inhibition Assay

The inhibitory activity of this compound against influenza neuraminidase can be determined using a fluorometric assay.

Experimental Workflow: Neuraminidase Inhibition Assay

Caption: Workflow for determining neuraminidase inhibitory activity.

Methodology:

-

Reagent Preparation: Prepare solutions of influenza virus neuraminidase, serial dilutions of this compound (and a positive control like oseltamivir), and the fluorogenic substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[12][13]

-

Enzyme Inhibition: Incubate the neuraminidase enzyme with the various concentrations of this compound for a defined period to allow for binding.

-

Substrate Addition: Initiate the enzymatic reaction by adding the MUNANA substrate.

-

Reaction and Termination: Allow the reaction to proceed for a specific time at an optimal temperature, then stop the reaction by adding a suitable stop solution (e.g., a basic solution like NaOH).

-

Fluorescence Measurement: Measure the fluorescence of the product (4-methylumbelliferone) using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by plotting the inhibition percentage against the log of the inhibitor concentration.

Cytotoxicity and Apoptosis Assays